molecular formula C17H13ClN2O6S3 B2762485 5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole CAS No. 690986-60-8

5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole

Cat. No. B2762485
CAS RN: 690986-60-8
M. Wt: 472.93
InChI Key: QYKBGSFFYXBRFR-UHFFFAOYSA-N
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Description

The compound “5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with various groups including a chloro group, a methylphenylsulfonyl group, and a nitrophenylmethylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiazole ring provides a rigid, planar core to the molecule. The sulfonyl groups are likely to be strongly polar, which could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The sulfonyl groups could potentially undergo substitution reactions, and the nitro group could be reduced to an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar sulfonyl groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of atoms and the intermolecular forces present .

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis and crystal structure of tetrazole derivatives, providing a basis for understanding the structural properties and synthesis routes that may be relevant to thiazole derivatives. For instance, Al-Hourani et al. (2015) conducted docking studies and determined the crystal structure of tetrazole derivatives, highlighting their potential as COX-2 inhibitors based on their molecular docking orientation and interactions within the active site of the enzyme (Al-Hourani et al., 2015).

Photophysical Properties and Applications

Murai et al. (2018) investigated the synthesis and photophysical properties of 5-N-arylaminothiazoles with sulfur-containing groups, emphasizing the influence of sulfur-containing functional groups on the electronic structures of thiazoles. This study is particularly relevant for understanding how modifications to thiazole rings, such as introducing sulfonyl groups, can affect their electronic and photophysical properties, which is crucial for their applications in material sciences and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).

Potential Pesticidal Activity

Borys et al. (2012) synthesized tribromomethyl phenyl sulfone derivatives, incorporating a halogenmethylsulfonyl moiety, which is present in numerous active herbicides and fungicides. This research provides insights into the potential pesticidal applications of sulfonyl-containing compounds, suggesting avenues for exploring the pesticidal activity of similar thiazole derivatives (Borys, Korzyński, & Ochal, 2012).

Antiviral Activity

Chen et al. (2010) explored the synthesis and antiviral activity of thiadiazole sulfonamides, demonstrating the process of synthesizing sulfonamide derivatives and their potential anti-tobacco mosaic virus activity. Although focusing on thiadiazole sulfonamides, this study underscores the broader potential of sulfonamide and sulfonyl-containing compounds in antiviral research, which could extend to thiazole derivatives (Chen et al., 2010).

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O6S3/c1-11-2-8-14(9-3-11)29(25,26)16-15(18)27-17(19-16)28(23,24)10-12-4-6-13(7-5-12)20(21)22/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKBGSFFYXBRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole

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